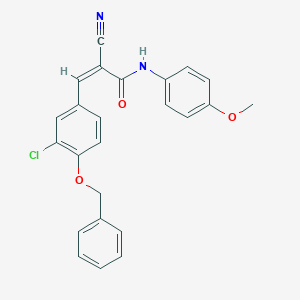
(Z)-3-(3-Chloro-4-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-Chloro-4-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and belongs to a class of drugs known as Janus kinase inhibitors.
Mechanism of Action
CP-690,550 selectively inhibits the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting the activity of Janus kinases, CP-690,550 can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This reduces inflammation and prevents tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various diseases. In rheumatoid arthritis, CP-690,550 has been shown to reduce joint swelling, pain, and stiffness. In psoriasis, it has been shown to reduce skin lesions and improve quality of life. In inflammatory bowel disease, it has been shown to reduce inflammation and improve symptoms such as abdominal pain and diarrhea.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a highly selective inhibitor of Janus kinases, which makes it an ideal tool for studying the role of Janus kinases in various diseases. It has also been shown to have a favorable safety profile in clinical trials. However, CP-690,550 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
CP-690,550 has several potential future directions for scientific research. It can be used to study the role of Janus kinases in various diseases such as cancer and autoimmune disorders. It can also be used to develop new treatments for these diseases. Additionally, CP-690,550 can be used to study the signaling pathways of various cytokines and growth factors, which could lead to the development of new therapeutics targeting these pathways.
Conclusion:
In conclusion, CP-690,550 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its ability to inhibit the activity of Janus kinases, which play a crucial role in the inflammatory response. CP-690,550 has several advantages for lab experiments, but also has some limitations. It has several potential future directions for scientific research, which could lead to the development of new treatments for various diseases.
Synthesis Methods
CP-690,550 is synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 3-chloro-4-phenylmethoxyphenylboronic acid with 4-methoxyphenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with 3-bromo-5-(trifluoromethyl)pyridine to yield the final product, CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which play a crucial role in the inflammatory response. By inhibiting the activity of Janus kinases, CP-690,550 can reduce inflammation and prevent tissue damage.
properties
IUPAC Name |
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-21-10-8-20(9-11-21)27-24(28)19(15-26)13-18-7-12-23(22(25)14-18)30-16-17-5-3-2-4-6-17/h2-14H,16H2,1H3,(H,27,28)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGWRNJXTXERSW-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)
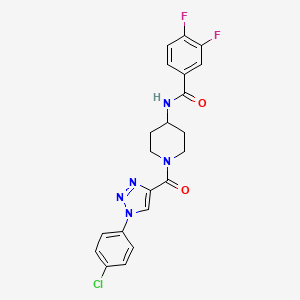
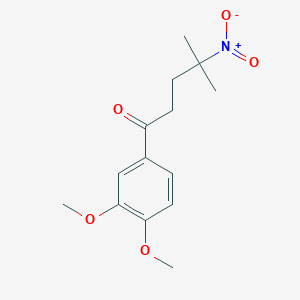
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)
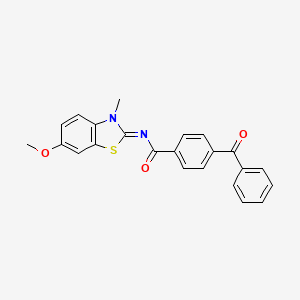
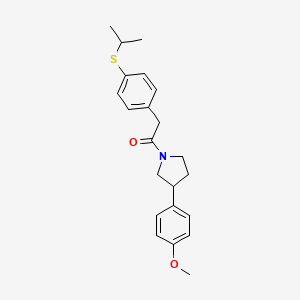
![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)
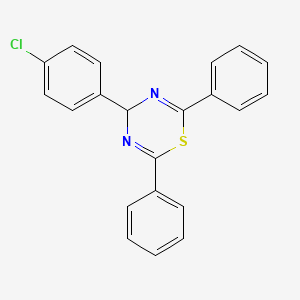
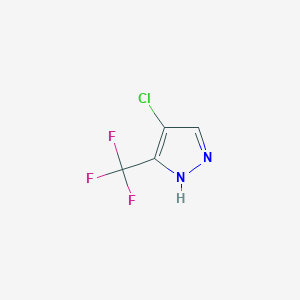
![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)